![molecular formula C12H18N2O4 B2995433 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1856070-91-1](/img/structure/B2995433.png)
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, also known as Boc-3-pyrazolecarboxylic acid, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazolecarboxylic acids and has a molecular formula of C13H19N3O4.
Mechanism of Action
The mechanism of action of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid is not well understood. However, it is believed that 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid may act as a nucleophile in various chemical reactions. For example, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been shown to react with various electrophiles, such as aldehydes and ketones, to form pyrazole derivatives. 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has also been shown to react with isocyanates to form urea derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid have not been extensively studied. However, some studies have reported that 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid may exhibit cytotoxic activity against cancer cells. For example, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been shown to inhibit the growth of human cancer cell lines, such as MCF-7 breast cancer cells and HCT-116 colon cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid in lab experiments is its relatively simple synthesis method. 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid can be synthesized using commercially available starting materials and standard laboratory techniques. Another advantage is its potential applications in various fields, such as medicinal chemistry and chemical biology.
One limitation of using 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid in lab experiments is its limited solubility in common organic solvents, such as dichloromethane and ethyl acetate. This can make it difficult to handle and purify 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid. Another limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid. One direction is the synthesis of novel derivatives of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid with improved properties, such as increased solubility and potency. Another direction is the investigation of the mechanism of action of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid, which may provide insights into its potential applications in various fields. Additionally, the development of new synthetic methods for 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid and its derivatives may enable the synthesis of larger quantities of these compounds, which may facilitate their use in various experiments and applications.
Synthesis Methods
The synthesis of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid can be achieved through a multi-step process. The first step involves the reaction of tert-butyl acetoacetate with hydrazine hydrate in the presence of acetic acid. This results in the formation of 3-tert-butoxy-1,1-dimethyl-2-oxoethylhydrazine. The second step involves the reaction of the hydrazine intermediate with ethyl chloroformate in the presence of triethylamine to form 3-tert-butoxy-1,1-dimethyl-2-oxoethylhydrazinecarboxylate. The final step involves the reaction of the carboxylate intermediate with 1H-pyrazole-3-carboxylic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid.
Scientific Research Applications
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been used as a building block for the synthesis of various bioactive compounds. For example, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been used as a key intermediate in the synthesis of 3,5-disubstituted pyrazoles, which have been shown to exhibit antitumor, antifungal, and antibacterial activities. 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has also been used as a starting material for the synthesis of novel inhibitors of protein kinases, which have potential applications in the treatment of cancer and other diseases.
properties
IUPAC Name |
1-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)12(4,5)14-7-6-8(13-14)9(15)16/h6-7H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJPTIMANGRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid |
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